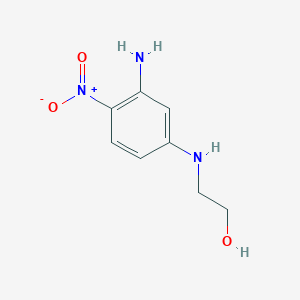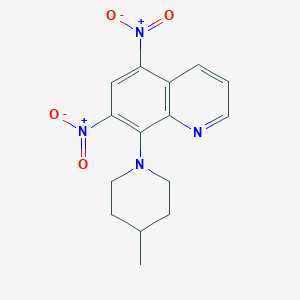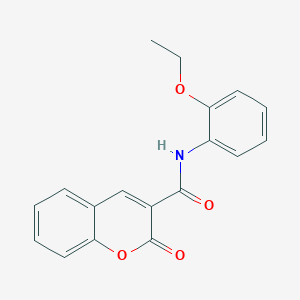![molecular formula C23H26ClNO4 B11692767 Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl-4-[2-(4-Chlor-3,5-dimethylphenoxy)acetamido]benzoat ist eine organische Verbindung mit der Summenformel C22H24ClNO4. Es handelt sich um ein komplexes Molekül, das eine Cyclohexylgruppe, eine chlorierte Phenoxygruppe und eine Acetamido-Benzoat-Einheit aufweist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Cyclohexyl-4-[2-(4-Chlor-3,5-dimethylphenoxy)acetamido]benzoat erfolgt typischerweise in mehreren Schritten, ausgehend von leicht verfügbaren Ausgangsmaterialien. Eine gängige Syntheseroute umfasst die folgenden Schritte:
Bildung von 4-Chlor-3,5-dimethylphenoxyessigsäure: Dies kann durch Reaktion von 4-Chlor-3,5-dimethylphenol mit Chloressigsäure in Gegenwart einer Base wie Natriumhydroxid erreicht werden.
Amidierung: Die resultierende Phenoxyessigsäure wird dann mit 4-Aminobenzoesäure umgesetzt, um das entsprechende Amid zu bilden.
Veresterung: Schließlich wird das Amid in Gegenwart eines geeigneten Katalysators wie Schwefelsäure mit Cyclohexanol verestert, um Cyclohexyl-4-[2-(4-Chlor-3,5-dimethylphenoxy)acetamido]benzoat zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Syntheseroute beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cyclohexyl-4-[2-(4-Chlor-3,5-dimethylphenoxy)acetamido]benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoff in Gegenwart eines Katalysators erreicht werden.
Substitution: Die chlorierte Phenoxygruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Produkte können Carbonsäuren oder Ketone umfassen.
Reduktion: Produkte können Alkohole oder Amine umfassen.
Substitution: Produkte können substituierte Phenoxyderivate umfassen.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl-4-[2-(4-Chlor-3,5-dimethylphenoxy)acetamido]benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften, untersucht.
Medizin: Wird wegen seines potenziellen Einsatzes in der Arzneimittelentwicklung untersucht, insbesondere wegen seiner Fähigkeit, mit bestimmten biologischen Zielstrukturen zu interagieren.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Cyclohexyl-4-[2-(4-Chlor-3,5-dimethylphenoxy)acetamido]benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Cyclohexyl-4-[(2-tert-Butylphenoxy)acetamido]benzoat
- Hexyl-4-[(4-Chlor-2-methylphenoxy)acetamido]benzoat
- Butyl-4-[(4-Methylphenoxy)acetamido]benzoat
Einzigartigkeit
Cyclohexyl-4-[2-(4-Chlor-3,5-dimethylphenoxy)acetamido]benzoat ist aufgrund des Vorhandenseins der chlorierten Phenoxygruppe einzigartig, die bestimmte chemische und biologische Eigenschaften verleiht. Dies macht es von anderen ähnlichen Verbindungen unterscheidbar und möglicherweise effektiver in bestimmten Anwendungen.
Eigenschaften
Molekularformel |
C23H26ClNO4 |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
cyclohexyl 4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H26ClNO4/c1-15-12-20(13-16(2)22(15)24)28-14-21(26)25-18-10-8-17(9-11-18)23(27)29-19-6-4-3-5-7-19/h8-13,19H,3-7,14H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
CUVBDVKYXFBFFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)

![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)


![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)
